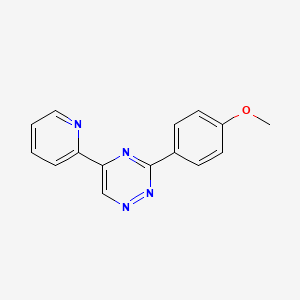
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is an organosulfur compound with the molecular formula C5H7F3OS. It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of oxiranes with heterocumulenes in the presence of a base. For example, the reaction of 2-methyloxirane with carbon disulfide in the presence of pyridine as a base and nitromethane as a solvent yields 1,3-oxathiolane derivatives . Another method involves the use of isocyanides and elemental sulfur to form 1,3-oxathiolane-2-imine derivatives .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of solvents, bases, and catalysts can be optimized to improve yield and efficiency. For example, using triethylamine as a base and nitromethane as a solvent has been shown to be effective in promoting the cyclization reaction .
化学反応の分析
Types of Reactions
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
科学的研究の応用
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- has several scientific research applications:
作用機序
The mechanism of action of 1,3-oxathiolane, 2-(2,2,2-trifluoroethyl)- and its derivatives involves interactions with specific molecular targets and pathways. For example, in the case of nucleoside analogues, the compound can inhibit viral replication by interfering with the viral reverse transcriptase enzyme. This inhibition occurs through the incorporation of the nucleoside analogue into the viral DNA, leading to chain termination and preventing further viral replication .
類似化合物との比較
Similar Compounds
1,3-Thiazolidine: Similar to 1,3-oxathiolane but contains a nitrogen atom instead of oxygen.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of sulfur and oxygen.
1,2-Oxathiolane: A different isomer with sulfur and oxygen atoms adjacent to each other.
Uniqueness
1,3-Oxathiolane, 2-(2,2,2-trifluoroethyl)- is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications .
特性
CAS番号 |
144691-44-1 |
|---|---|
分子式 |
C5H7F3OS |
分子量 |
172.17 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethyl)-1,3-oxathiolane |
InChI |
InChI=1S/C5H7F3OS/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
InChIキー |
XXFPHRBUJITJAN-UHFFFAOYSA-N |
正規SMILES |
C1CSC(O1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)


![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
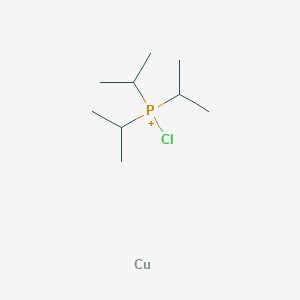
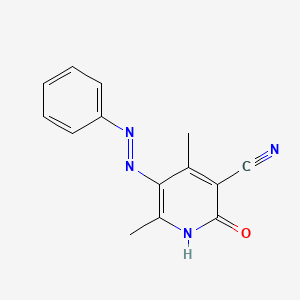
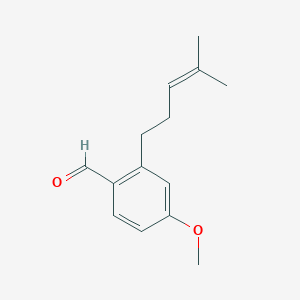
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
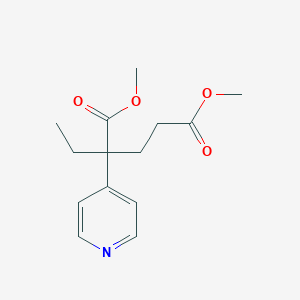


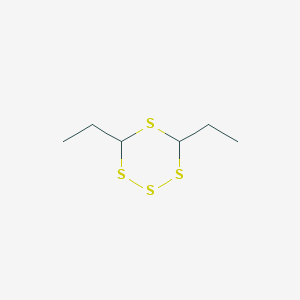
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
